Lotiglipron
CAS No.: 2401892-75-7
Cat. No.: VC14594778
Molecular Formula: C31H31ClN4O5
Molecular Weight: 575.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2401892-75-7 |
---|---|
Molecular Formula | C31H31ClN4O5 |
Molecular Weight | 575.1 g/mol |
IUPAC Name | 2-[[4-[(2S)-2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
Standard InChI | InChI=1S/C31H31ClN4O5/c1-31(27-8-6-21(32)16-33-27)40-26-4-2-3-23(29(26)41-31)19-9-12-35(13-10-19)18-28-34-24-7-5-20(30(37)38)15-25(24)36(28)17-22-11-14-39-22/h2-8,15-16,19,22H,9-14,17-18H2,1H3,(H,37,38)/t22-,31-/m0/s1 |
Standard InChI Key | SVPYZAJTWFQTSM-UGDMGKLASA-N |
Isomeric SMILES | C[C@@]1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(C=C5)C(=O)O)C7=NC=C(C=C7)Cl |
Canonical SMILES | CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O)C7=NC=C(C=C7)Cl |
Introduction
Pharmacological Profile of Lotiglipron
Structural Characteristics
Lotiglipron (C₃₁H₃₁ClN₄O₅) is a benzimidazole derivative featuring a chiral oxetan-2-ylmethyl group and a chloropyridinyl-substituted benzodioxole moiety . Its molecular structure enables high-affinity binding to the GLP-1 receptor (GLP-1R) while avoiding peptide degradation pathways, a common limitation of injectable GLP-1RAs like semaglutide . The compound’s SMILES notation (C[C@@]1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(C=C5)C(=O)O)C7=NC=C(C=C7)Cl) highlights its stereochemical complexity, which underpins its selectivity and oral bioavailability .
Mechanism of Action
As a nonpeptide GLP-1RA, Lotiglipron activates GLP-1R through allosteric modulation, inducing conformational changes that trigger intracellular signaling cascades. Preclinical models suggest it exhibits low intrinsic efficacy for β-arrestin recruitment compared to peptide agonists, potentially favoring sustained glucose-dependent insulin secretion over rapid receptor internalization . This property may explain its prolonged pharmacodynamic effects despite lower receptor occupancy requirements .
Clinical Efficacy in Type 2 Diabetes and Obesity
Phase 1 Studies
Two randomized, double-blind, placebo-controlled Phase 1 trials (NCT04305587, NCT05158244) evaluated Lotiglipron in 74 T2D and 26 obesity participants . Key outcomes included:
Parameter | Lotiglipron 180 mg (42 days) | Placebo |
---|---|---|
HbA1c Reduction (%) | -1.61 [90% CI: -2.08, -1.14] | -0.61 [90% CI: -1.56, 0.34] |
Body Weight Loss (kg) | -5.10 [90% CI: -6.62, -3.58] | -2.06 [90% CI: -4.47, 0.36] |
Dose-dependent glucose lowering was observed, with the 180 mg dose achieving near-maximal HbA1c reduction by Day 28 . Participants with obesity exhibited comparable weight loss (-5.2 kg), supporting dual metabolic benefits .
Phase 2 Dose-Ranging Study
A Phase 2 trial (NCT05579977) in 901 participants (512 T2D, 389 obesity) tested doses up to 200 mg . Despite early termination, significant efficacy was noted:
T2D Cohort (16 Weeks)
Obesity Cohort (20 Weeks)
Notably, fewer than 30% of participants reached target maintenance doses due to titration challenges, suggesting underrepresentation of maximal efficacy .
Adverse Event | T2D Cohort (80 mg) | Obesity Cohort (200 mg) | Placebo |
---|---|---|---|
Nausea | 28.8% | 60.6% | 4–12.5% |
Vomiting | 12.1% | 34.8% | 2–5.6% |
Most events were mild (89.6% in Phase 1) and transient, though higher doses correlated with increased discontinuation rates .
Comparative Analysis with Peptide GLP-1RAs
Pharmacokinetic Advantages
Lotiglipron’s oral bioavailability eliminates the need for subcutaneous injections, a barrier to adherence for peptide agonists like semaglutide . Its once-daily dosing contrasts with danuglipron’s twice-daily regimen, though direct comparisons of efficacy are lacking .
Efficacy Benchmarks
Future Directions and Clinical Implications
Hepatic Risk Mitigation
Proposed strategies include:
-
Biomarker Screening: Identifying genetic or metabolic markers predictive of hepatotoxicity.
-
Dose Optimization: Exploring lower maintenance doses (e.g., 40–100 mg) to balance efficacy and safety.
Combination Therapies
Preclinical data suggest oral GLP-1RAs like Lotiglipron may synergize with sodium-glucose cotransporter-2 inhibitors or amylin analogs, though clinical validation is needed .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume